

Physicochemical Properties of 3-Chloroheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloroheptane

Cat. No.: B1620029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane is a halogenated alkane with the chemical formula $C_7H_{15}Cl$. As a chloroalkane, it serves as a versatile intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Its reactivity is primarily dictated by the presence of the chlorine atom on the third carbon of the heptane chain, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, ensuring optimal reaction conditions, and enabling the design of safe and efficient synthetic routes. This technical guide provides a comprehensive overview of the key physicochemical properties of **3-chloroheptane**, detailed experimental protocols for their determination, and a visualization of its synthetic and reactive pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **3-chloroheptane** are summarized in the table below. These properties are crucial for predicting its behavior in different solvents and under various experimental conditions.

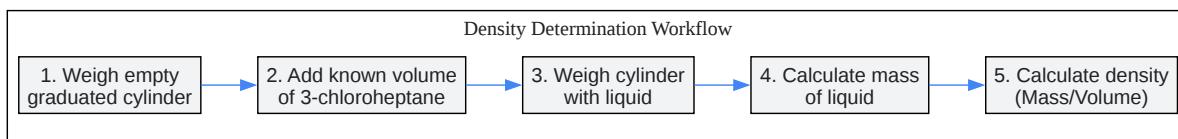
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ Cl	[1] , [2] , [3]
Molecular Weight	134.65 g/mol	[1] , [2] , [3]
Appearance	Colorless liquid	[4]
Density	0.8780 g/cm ³	[4]
Boiling Point	158.00 °C (431.15 K)	[4]
Melting Point	-85.00 °C (188.15 K)	[4]
Refractive Index (n _D)	1.4228 (estimate)	
Solubility in Water	Low	[4]
Solubility in Organic Solvents	Soluble in nonpolar solvents (e.g., hexane, ether)	[4]
CAS Number	999-52-0	[1] , [2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of **3-chloroheptane**.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like **3-chloroheptane** is by using a graduated cylinder and an electronic balance.[\[1\]](#)[\[2\]](#)[\[5\]](#)


Materials:

- 10 mL or 25 mL graduated cylinder
- Electronic balance (accurate to at least 0.01 g)
- **3-Chloroheptane** sample

- Pipette or dropper
- Thermometer

Procedure:

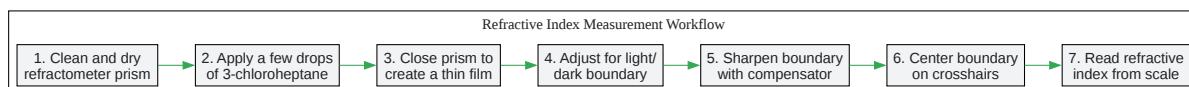
- Measure and record the mass of a clean, dry graduated cylinder.
- Carefully add a known volume of **3-chloroheptane** (e.g., 10.0 mL) to the graduated cylinder. Use a pipette or dropper for accurate volume measurement, reading the bottom of the meniscus.
- Measure and record the combined mass of the graduated cylinder and the **3-chloroheptane** sample.
- Calculate the mass of the **3-chloroheptane** by subtracting the mass of the empty graduated cylinder from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.
- Record the ambient temperature as density can be temperature-dependent.
- Repeat the measurement at least two more times and calculate the average density to ensure accuracy.[\[1\]](#)

[Click to download full resolution via product page](#)

Density Determination Workflow

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[6][7][8]


Materials:

- Abbe refractometer
- **3-Chloroheptane** sample
- Dropper
- Lint-free tissue
- Solvent for cleaning (e.g., acetone or ethanol)
- Constant temperature water bath (optional, for precise measurements)

Procedure:

- Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.[6]
- Using a dropper, apply a few drops of the **3-chloroheptane** sample onto the surface of the measuring prism.[6]
- Close the illuminating prism gently to spread the liquid into a thin film.
- Turn on the light source and look through the eyepiece.
- Rotate the coarse adjustment knob until the field of view shows a distinct light and dark boundary.
- If a colored band is visible at the boundary, adjust the dispersion compensator to get a sharp, colorless line.
- Fine-tune the adjustment knob to center the boundary line on the crosshairs in the eyepiece.

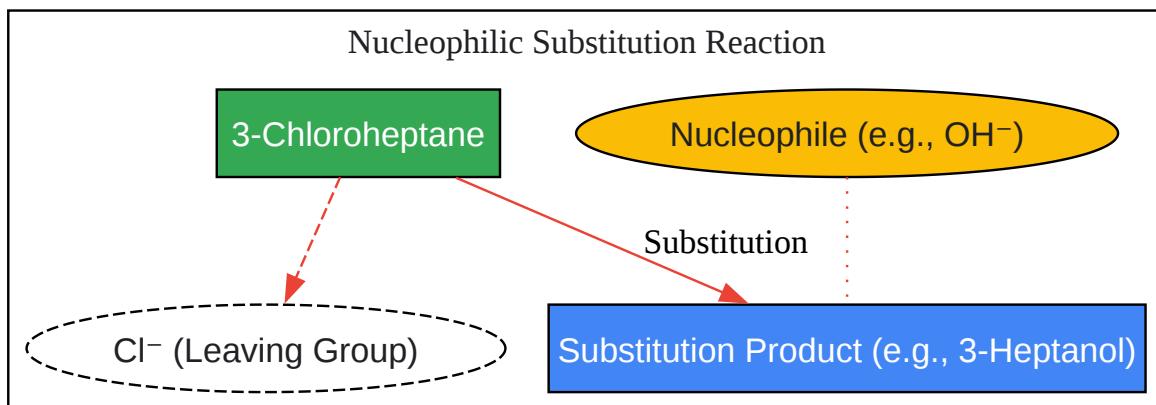
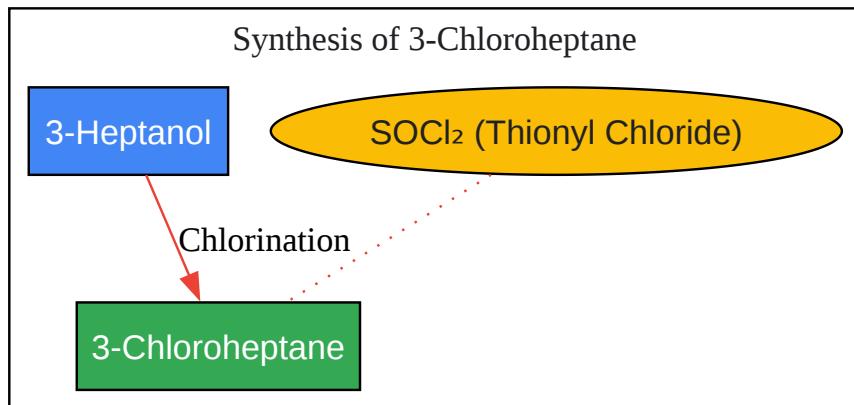
- Read the refractive index value from the instrument's scale.
- Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
- After the measurement, clean the prisms thoroughly with a suitable solvent.

[Click to download full resolution via product page](#)

Refractive Index Measurement Workflow

Synthesis and Reactivity

3-Chloroheptane is a secondary alkyl halide and its chemistry is characteristic of this class of compounds. It can be synthesized from the corresponding alcohol and is a key substrate for nucleophilic substitution reactions.



Synthesis

A common laboratory synthesis of **3-chloroheptane** involves the reaction of 3-heptanol with a chlorinating agent, such as thionyl chloride (SOCl_2) or concentrated hydrochloric acid. The use of thionyl chloride is often preferred as it produces gaseous byproducts, simplifying purification.

Reactivity: Nucleophilic Substitution

Due to the polar carbon-chlorine bond, the carbon atom at the 3-position is electrophilic and susceptible to attack by nucleophiles.^{[9][10][11]} This leads to nucleophilic substitution reactions, where the chlorine atom (the leaving group) is replaced by the nucleophile. **3-Chloroheptane** can undergo both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ reactions, with the reaction conditions (e.g., nature of the nucleophile, solvent, and temperature) determining the predominant mechanism.

[11][12] For example, reaction with a strong nucleophile like hydroxide (OH^-) can yield 3-heptanol.[9][12]

[Click to download full resolution via product page](#)

Synthesis and Reactivity of **3-Chloroheptane**

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **3-chloroheptane**. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis in a laboratory setting. The visualization of its synthesis and reactivity highlights its role as a valuable intermediate in organic chemistry. For researchers, scientists, and professionals in drug development, a solid understanding of these fundamental properties is paramount for the successful application of **3-chloroheptane** in the synthesis of more complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acs.org [acs.org]
- 3. (3S)-3-chloroheptane | C7H15Cl | CID 92169794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chegg.com [chegg.com]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Chloroheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620029#physicochemical-properties-of-3-chloroheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com